2-Amino-6-methoxypyrimidin-4-ol

Pyrimidine Chemistry Tautomerism Physicochemical Properties

Secure a strategic supply of 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6). Its unique keto-enol tautomerism favoring the keto form delivers superior crystal stability and polarity, making it a non-interchangeable building block vs. chlorinated analogs. Essential for synthesizing sulfonamides, kinase inhibitors, and developing robust HPLC analytical standards. Ensure supply chain integrity with this high-purity intermediate.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 59081-28-6
Cat. No. B1596676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxypyrimidin-4-ol
CAS59081-28-6
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)NC(=N1)N
InChIInChI=1S/C5H7N3O2/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9)
InChIKeyJMIIYPYNZMHUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) for Research & Development: Sourcing and Specification Guide


2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6), also known as 2-amino-6-methoxypyrimidin-4(3H)-one, is a pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It exists as a white to off-white solid and is characterized by its ability to undergo keto-enol tautomerism, which is a key feature influencing its reactivity and stability . This compound is a valuable synthetic intermediate and analytical standard in pharmaceutical and chemical research .

Why Generic Pyrimidine Substitution Fails: Critical Differentiators for 2-Amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6)


Substituting 2-Amino-6-methoxypyrimidin-4-ol with a close analog such as 2-amino-4,6-dimethoxypyrimidine or 2-amino-4-chloro-6-methoxypyrimidine is not feasible due to profound differences in physicochemical properties and synthetic utility. For instance, the target compound exhibits a unique tautomeric equilibrium favoring the keto form, which enhances its polarity and crystal stability, a feature absent in many chlorinated or bis-methoxy analogs . Furthermore, its specific substitution pattern (2-amino, 6-methoxy, 4-hydroxy/oxo) confers distinct reactivity in downstream transformations, making it a non-interchangeable building block for the synthesis of sulfonamides and kinase inhibitors . The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Differentiation Evidence for 2-Amino-6-methoxypyrimidin-4-ol vs. Analogs


Tautomeric Equilibrium Favors Keto Form for Enhanced Stability vs. 2-Amino-4,6-dimethoxypyrimidine

In polar solvents like DMSO and water, 2-Amino-6-methoxypyrimidin-4-ol favors the keto (oxo) tautomer, contributing to high polarity and crystal stability . In contrast, 2-Amino-4,6-dimethoxypyrimidine lacks the 4-oxo group and exists predominantly in a single amino form, with a reported melting point of 94-96°C [1], whereas the target compound's melting point is not explicitly reported but its stability is attributed to strong intermolecular hydrogen bonding from the keto-enol equilibrium .

Pyrimidine Chemistry Tautomerism Physicochemical Properties

HPLC Analytical Standard Purity: 2-Amino-6-methoxypyrimidin-4-ol (≥96%) vs. 2-Amino-4-chloro-6-methoxypyrimidine (>95%)

2-Amino-6-methoxypyrimidin-4-ol is supplied as an analytical standard with a purity of ≥96% (HPLC) . This is comparable to the purity of a related analog, 2-Amino-4-chloro-6-methoxypyrimidine, which is offered at >95.0% (HPLC) [1]. While the purity levels are similar, the target compound's specific role as a drug product analytical standard for HPLC methods distinguishes its application from the chlorinated analog, which is more commonly used as a building block for antihypertensive agents [2].

Analytical Chemistry Quality Control Reference Standards

Synthetic Yield: Quantitative One-Step Synthesis of 2-Amino-6-methoxypyrimidin-4-ol vs. Multistep Routes for Analogs

A recent protocol details the one-step synthesis of 2-Amino-6-methoxypyrimidin-4-ol in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the closely related analog 2-Amino-4,6-dimethoxypyrimidine is often achieved via multi-step routes, with a reported overall yield of up to 93% for a different pyrimidine synthesis [2]. The ability to obtain the target compound in a single, high-yielding step represents a significant advantage for process efficiency and cost reduction.

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Application Scenarios for 2-Amino-6-methoxypyrimidin-4-ol Based on Differentiated Evidence


Pharmaceutical Analytical Method Development and Quality Control

Leverage 2-Amino-6-methoxypyrimidin-4-ol as a certified analytical standard for HPLC method development, validation, and routine quality control. Its documented use as a drug product analytical standard and its availability at a purity of ≥96% (HPLC) make it a reliable reference for quantifying related substances, degradation products, or active pharmaceutical ingredients (APIs) in complex mixtures.

Efficient Synthesis of Pyrimidine-Based Building Blocks

Employ the one-step, quantitative synthesis protocol for 2-Amino-6-methoxypyrimidin-4-ol [1] as a cornerstone for the efficient preparation of diverse pyrimidine derivatives. This high-yielding route provides a cost-effective and scalable entry point for synthesizing libraries of compounds for medicinal chemistry programs, particularly those targeting kinases or sulfonamide-based drugs.

Research into Keto-Enol Tautomerism and Physicochemical Property Modulation

Utilize 2-Amino-6-methoxypyrimidin-4-ol as a model compound to investigate the effects of keto-enol tautomerism on molecular properties. Its clear preference for the keto form in polar solvents offers a well-defined system for studying how this equilibrium influences solubility, crystal packing, and reactivity, providing valuable insights for designing compounds with tailored physicochemical profiles.

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